Ethyl 6-bromo-2,3-difluorobenzoate

Vue d'ensemble

Description

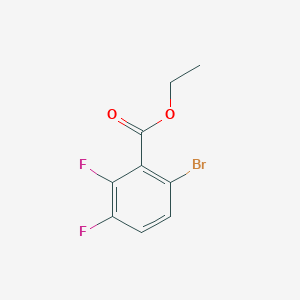

Ethyl 6-bromo-2,3-difluorobenzoate is a fluorinated, halogenated ester commonly used in scientific research. It is a white or off-white crystalline powder that is soluble in organic solvents like dichloromethane and acetonitrile but insoluble in water. The compound has a molecular formula of C9H7BrF2O2 and a molecular weight of 265.05 g/mol.

Méthodes De Préparation

The synthesis of ethyl 6-bromo-2,3-difluorobenzoate involves the reaction of 6-bromo-2,3-difluorobenzoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques like recrystallization, column chromatography, and distillation. Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Ethyl 6-bromo-2,3-difluorobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 6-bromo-2,3-difluorobenzoic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include acids, bases, and nucleophiles, with reaction conditions varying based on the specific transformation being targeted.

Applications De Recherche Scientifique

Ethyl 6-bromo-2,3-difluorobenzoate has various applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of fluorinated compounds.

Analytical Chemistry: It serves as a reference standard in analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Biological Research: The compound is used to study cellular metabolism, aging, and cancer due to its ability to inhibit mammalian sirtuins, enzymes that regulate these processes.

Mécanisme D'action

The mechanism by which ethyl 6-bromo-2,3-difluorobenzoate exerts its effects involves the inhibition of mammalian sirtuins. These enzymes play a crucial role in regulating cellular metabolism and aging. By inhibiting sirtuins, the compound can induce apoptosis in cancer cells, making it a valuable tool in cancer research.

Comparaison Avec Des Composés Similaires

Ethyl 6-bromo-2,3-difluorobenzoate can be compared with other similar compounds such as:

Ethyl 5-bromo-2,3-difluorobenzoate: Similar in structure but with the bromine atom at a different position on the benzene ring.

6-bromo-2,3-difluorobenzoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 6-bromo-2,3-difluorobenzoate is a synthetic organic compound characterized by its unique halogenated structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 265.05 g/mol. The structural arrangement includes a bromine atom at the 6-position and fluorine atoms at the 2 and 3 positions of the benzoate ring, which may enhance its reactivity and biological interactions.

The precise mechanisms of action for this compound are not extensively documented. However, similar compounds with halogen substitutions have been shown to interact with various biological targets such as enzymes and cellular receptors. The presence of bromine and fluorine atoms can influence the compound's reactivity, binding affinity, and overall biological efficacy.

Antimicrobial Properties

Research indicates that halogenated benzoates exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi through disruption of cellular processes or interference with metabolic pathways.

Anticancer Potential

Halogenated compounds have been investigated for their anticancer properties. This compound could potentially induce apoptosis in cancer cells or inhibit tumor growth by interacting with specific molecular targets involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 5-bromo-2,3-difluorobenzoate | C9H7BrF2O2 | Similar halogenation; explored for reactivity |

| Ethyl 4-bromo-2,5-difluorobenzoate | C9H7BrF2O2 | Potential anti-cancer properties |

| Ethyl 3-bromo-4,5-difluorobenzoate | C9H7BrF2O2 | Different substitution pattern; potential applications |

Case Studies

- Antiparasitic Activity : A study investigating related compounds demonstrated that modifications in halogen positions significantly impacted antiparasitic activity against Plasmodium falciparum, suggesting that this compound could exhibit similar effects if tested under controlled conditions .

- Cytotoxicity Tests : Preliminary cytotoxicity tests on related benzoates indicated varying degrees of toxicity towards human cell lines (e.g., HepG2). Such studies are crucial for evaluating the safety profile of this compound before clinical applications .

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action associated with this compound. Potential areas for investigation include:

- In vitro and in vivo studies : To assess its efficacy against various cancer cell lines and microbial strains.

- Mechanistic studies : To determine how this compound interacts at the molecular level with biological targets.

- Structure-activity relationship (SAR) analysis : To optimize its chemical structure for enhanced biological activity.

Propriétés

IUPAC Name |

ethyl 6-bromo-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMBKJWAROFABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.